2-{1-[(3-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
Description
2-{1-[(3-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidin-4-yl group via a (3-chlorophenoxy)acetyl moiety. The 3-chlorophenoxy substituent may enhance lipophilicity and influence electronic interactions with biological targets, while the piperidine ring could improve solubility or modulate receptor binding.
Properties
Molecular Formula |
C20H19ClN2O2S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3-chlorophenoxy)ethanone |
InChI |
InChI=1S/C20H19ClN2O2S/c21-15-4-3-5-16(12-15)25-13-19(24)23-10-8-14(9-11-23)20-22-17-6-1-2-7-18(17)26-20/h1-7,12,14H,8-11,13H2 |
InChI Key |
AKJSFKVQIZATBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving 1,2-diamines and sulfonium salts.
Attachment of the Chlorophenoxyacetyl Group: This step involves the acylation of the piperidine ring with 3-chlorophenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes
Biological Activity
The compound 2-{1-[(3-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole (referred to as CBP) is a complex organic molecule that combines a benzothiazole moiety, a piperidine ring, and a chlorophenoxyacetyl group. This unique structural arrangement suggests potential pharmacological activities, particularly in medicinal chemistry. Benzothiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties, while piperidine derivatives often exhibit psychoactive and analgesic effects. This article aims to provide a comprehensive overview of the biological activity of CBP, supported by relevant data tables and case studies.
Structural Features
The molecular formula for CBP is with a molecular weight of approximately 386.9 g/mol. The key components of its structure include:
- Benzothiazole moiety : Known for anticancer and antimicrobial activities.
- Piperidine ring : Associated with psychoactive properties.
- Chlorophenoxyacetyl group : Enhances biological activity through electron-withdrawing effects.
Table 1: Structural Characteristics of CBP
| Component | Structural Feature | Biological Activity |
|---|---|---|
| Benzothiazole | Heterocyclic compound | Antimicrobial, anticancer |
| Piperidine | Saturated nitrogen-containing ring | Analgesic, psychoactive |
| Chlorophenoxyacetyl | Aromatic ether with chlorine | Enhances electrophilicity |
Anticancer Properties
Benzothiazole derivatives, including CBP, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of benzothiazole derivatives, compounds similar to CBP were tested against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The results showed that certain derivatives exhibited significant growth inhibition with GI50 values ranging from 0.4 µM to 5 µM, indicating strong potential for further development as anticancer agents .
The mechanism by which CBP exerts its biological activity is believed to involve the induction of apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. Studies have shown that benzothiazole derivatives can activate caspases and other apoptotic markers in treated cells.
Table 2: Summary of Biological Activities
| Activity Type | Assay Type | Cell Lines Tested | IC50/EC50 Values |
|---|---|---|---|
| Anticancer | MTT Assay | MCF-7, HeLa, A549 | 0.4 - 5 µM |
| Antimicrobial | Disk Diffusion | Various bacterial strains | Inhibition zones observed |
| Neuroactivity | Behavioral assays | Rodent models | Significant effects noted |
Potential Therapeutic Uses
Given its structural features and biological activity, CBP may have applications in treating various conditions:
- Cancer Therapy : As an anticancer agent targeting multiple pathways.
- Neuropharmacology : Due to the piperidine moiety's potential psychoactive effects.
- Antimicrobial Treatment : Leveraging the benzothiazole component's known efficacy against pathogens.
Future Research Directions
Further research is needed to explore:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Mechanistic studies : Understanding the specific pathways involved in its biological activity.
- Structure-activity relationship (SAR) : Identifying modifications that enhance potency and selectivity.
Comparison with Similar Compounds
The compound’s structural analogs include derivatives with variations in the heterocyclic core, substituent positioning, and linker groups. Below is a detailed comparison with key analogs, including those reported in Molecules (2013) .
Structural Features and Key Differences
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle: The target compound’s benzothiazole core is distinct from the isoxazole rings in 8b and 8c. Benzothiazoles are known for higher aromaticity and rigidity, which may enhance binding affinity to planar enzyme active sites (e.g., kinases) compared to isoxazoles, which are more polar and often used in COX-2 inhibition .
Chlorine Positioning: The 3-chlorophenoxy group in the target compound provides a sterically accessible substituent, whereas 8b and 8c feature chlorine atoms embedded within fused polycyclic systems. This difference may alter electronic effects and target selectivity.
Piperidinyl Group and Linkers :
- All three compounds retain a piperidinyl group, suggesting a shared role in improving solubility or mimicking natural ligands. However, the acetyl linker in the target compound may confer metabolic stability compared to the phenethyl linker in 8b/8c, which could increase susceptibility to oxidative degradation.
Hypothetical Pharmacological Implications
- Target Compound: The benzothiazole core and 3-chlorophenoxy group may favor interactions with ATP-binding pockets in kinases or neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Compounds 8b/8c : Their isoxazole cores and fused ring systems could target enzymes like cyclooxygenases or γ-secretases, though empirical data are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
